
Hymexazol
Overview
Description
Preparation Methods
Hymexazole can be synthesized through several methods. One common synthetic route involves the reaction of 3-methyl-2-butanone with hydroxylamine hydrochloride to form 3-methyl-2-butanone oxime, which is then cyclized to produce hymexazole . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. For example, Chinese manufacturers have achieved a purity of 99% for hymexazole, making it highly competitive in the global market .
Chemical Reactions Analysis
Hymexazole undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to be unstable at high temperatures, making direct gas chromatography analysis unsuitable . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include derivatives of hymexazole that retain its fungicidal properties .
Scientific Research Applications
Soil-Borne Disease Management
Hymexazol is extensively used to manage soil-borne pathogens such as Pythium, Phytophthora, and Rhizoctonia species. Its application helps mitigate root rot diseases in various crops, including vegetables and ornamentals.
- Case Study: Houttuynia cordata
A study assessed this compound's efficacy against Globisporangium spinosum, a pathogen causing root rot in Houttuynia cordata. Results indicated significant control of the pathogen when this compound was applied, demonstrating its potential as a management tool in field production .
Seed Treatment
This compound is also recommended for seed treatment at doses ranging from 10.5 to 14 g/kg. This application ensures that seeds are protected from early fungal infections, promoting better germination rates and healthier plant development .
Synergistic Effects with Other Compounds
Recent studies have explored the glycosylation of this compound to enhance its antifungal properties. For instance, the glycoside derivative of this compound demonstrated superior antifungal activity compared to the parent compound, suggesting potential for developing more effective fungicides through chemical modification .
Toxicological Considerations
While this compound is effective against various pathogens, its toxicity profile must be considered. Studies have shown that it can be toxic to aquatic organisms and may pose risks to non-target species if not applied judiciously . The European Food Safety Authority (EFSA) has classified this compound as a toxic agent for humans, emphasizing the need for careful handling and application practices .
Regulatory Status
This compound is classified differently across regions regarding its registration and use in agriculture. In some areas, it is unclassified or not registered, which may limit its availability for farmers seeking effective crop protection solutions .
Mechanism of Action
Hymexazole exerts its fungicidal effects by inhibiting nucleic acid synthesis, specifically DNA and RNA synthesis . This inhibition disrupts the growth and reproduction of fungi, effectively controlling soil-borne diseases. Hymexazole is a systemic fungicide, meaning it is absorbed by the plant and translocated to various tissues, providing comprehensive protection against fungal infections .
Comparison with Similar Compounds
Hymexazole is often compared to other oxazole fungicides due to its similar chemical structure and mode of action. Some similar compounds include oxolinic acid and flutolanil . hymexazole stands out due to its high purity, low toxicity, and broad-spectrum antifungal activity . Its unique ability to act as both a fungicide and a plant growth regulator further distinguishes it from other similar compounds .
Biological Activity
Hymexazol (HYM) is a systemic fungicide widely used in agriculture for its efficacy against soil-borne pathogens, particularly those causing diseases in crops. It is particularly effective against fungi such as Fusarium, Aphanomyces, and Pythium spp. This compound has gained attention not only for its antifungal properties but also for its interactions with plant biology, including effects on plant growth and defense mechanisms.
Antifungal Mechanism
This compound exhibits broad-spectrum antifungal activity. Research indicates that it functions primarily by inhibiting the growth of pathogenic fungi. For instance, a study found that this compound significantly suppressed the mycelial growth of Fusarium oxysporum, with an effective concentration (EC50) of 62.15 µg/mL . The compound's mode of action involves disrupting fungal cell wall synthesis, which is crucial for fungal viability.
Synergistic Effects with Biocontrol Agents
Recent studies have explored the synergistic effects of this compound when combined with biocontrol agents such as Trichoderma asperellum. In one study, the combination of this compound and T. asperellum demonstrated enhanced inhibition of Fusarium oxysporum, suggesting that the dual application could be a viable strategy for managing plant diseases effectively . The inhibition rates increased significantly at specific concentrations, highlighting the potential for integrated pest management strategies.
Plant Growth Promotion
Interestingly, this compound not only acts as a fungicide but also promotes plant growth. A recent study indicated that glycosylated forms of this compound could enhance plant defense enzyme activity while maintaining antifungal properties. This dual functionality positions this compound as a potential candidate for sustainable agricultural practices .
Case Study 1: Efficacy Against Cowpea Wilt Disease
In a practical application, this compound was tested against cowpea wilt disease caused by Fusarium oxysporum. The results showed that when used in conjunction with T. asperellum, the treatment effectively reduced disease symptoms and improved crop yield. The study emphasized the importance of using this compound in integrated disease management programs to enhance crop resilience .
Case Study 2: Neurotoxicity Assessment
A comparative study investigated the neurotoxic effects of this compound alongside another pesticide, hexaflumuron. The findings revealed that this compound induced significant oxidative stress and histopathological alterations in rat models, indicating potential neurotoxic effects at certain exposure levels . This raises concerns regarding the safety profile of this compound, especially in environments where non-target organisms may be exposed.
Table 1: Antifungal Activity of this compound Against Various Pathogens
Pathogen | Inhibition Concentration (µg/mL) | EC50 (µg/mL) |
---|---|---|
Fusarium oxysporum | 50 | 62.15 |
Aphanomyces euteiches | 100 | 75.00 |
Pythium ultimum | 75 | 80.00 |
Table 2: Synergistic Effects with Trichoderma spp.
Treatment Combination | Inhibition Rate (%) |
---|---|
This compound (50 µg/mL) + T. asperellum | 85 |
T. asperellum Alone | 60 |
This compound Alone | 70 |
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for quantifying Hymexazol residues in plant and soil matrices?
To quantify this compound residues, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used. Sample preparation involves extraction with organic solvents (e.g., acetonitrile), followed by cleanup using solid-phase extraction (SPE) to remove matrix interferents. Validation parameters (e.g., recovery rates, limits of detection) should align with EU MRL guidelines, as outlined in EFSA’s residue assessment protocols .
Q. How does this compound’s environmental persistence inform ecological risk assessment?
this compound’s soil half-life (DT50: 2–25 days) and degradation pathway (to 5-methyl-2-(3H)-oxazolone) are critical for modeling its environmental fate. Standardized OECD guidelines for aerobic soil metabolism studies should be applied, complemented by soil column leaching tests to assess mobility. Its low Kow (3.0) and Henry’s Law Constant (2.74 × 10⁻⁹ atm·m³/mol) suggest minimal bioaccumulation and volatilization risks, but field monitoring is advised due to potential runoff .
Q. What experimental models are used to evaluate acute toxicity of this compound to non-target aquatic species?
Acute toxicity testing follows OECD Test No. 203 (fish), No. 202 (Daphnia), and No. 201 (algae). Key endpoints include LC50 (96-h for rainbow trout: 460 mg/L) and EC50 (48-h for Daphnia: 28 mg/L). Static or flow-through systems are used, with controlled pH (6–8) and temperature (20–25°C). Chronic toxicity data gaps, particularly for invertebrates, warrant further testing under prolonged exposure conditions .
Advanced Research Questions
Q. How can controlled-release formulations enhance this compound’s efficacy against soil-borne pathogens?
Encapsulation methods, such as chitosan microspheres or polydopamine-coated graphene oxide (GO@PDA), improve retention and reduce leaching. For example:
- Microspheres : Prepare genipin-crosslinked chitosan microspheres via reverse emulsion polymerization. Load this compound through adsorption (optimal at pH 6.5), achieving 67.69% retention after 7 days in soil .
- Nanocomposites : GO@PDA systems enable pH- and NIR-responsive release, with adhesion performance tested via simulated rainwash experiments (residue retention: 2–3× higher than aqueous solutions) .
Q. What computational approaches model this compound’s atmospheric degradation pathways?
Quantum chemical calculations (e.g., M06-2X/aug-cc-pVTZ) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory predict OH-initiated oxidation kinetics. Key intermediates (e.g., IM2, IM3) react with O₂/NO to form tertiary species (e.g., P19, P21). Validate using experimental rate constants (e.g., k = 3.6 × 10⁻¹² cm³/molecule/s at 300 K) and estimate tropospheric half-life (13.7–68.1 h) .
Q. How can this compound be synergized with biocontrol agents to reduce fungicide doses?
Co-application with Trichoderma asperellum SC012 (EC50 = 263.68 µg/mL) reduces effective this compound doses by 50% against Fusarium oxysporum (EC50 = 62.15 µg/mL). Experimental design:
- In vitro assays : Dual-culture plates with gradient fungicide concentrations.
- Pot trials : Apply this compound (30 µg/mL) + SC012 spores (1 × 10⁷ CFU/mL) to infected cowpea, using ANOVA and Tukey’s test (p < 0.05) for efficacy analysis .
Q. What advanced materials mitigate this compound’s environmental loss?
Graphene oxide (GO) functionalized with carboxyl (-COOH) and hydroxyl (-OH) groups enhances adsorption capacity (Langmuir model: 112 mg/g). Optimize parameters:
- Dosage : 0.5 g/L GO achieves 95% removal efficiency.
- Kinetics : Pseudo-second-order model (R² > 0.99) governs adsorption .
Q. Methodological Considerations
- Statistical rigor : Use one-way ANOVA with post-hoc tests (e.g., Tukey, Dunnett) for bioassay data .
- Model validation : Compare computational predictions (e.g., SWCC for aquatic exposure) with field monitoring .
- Formulation stability : Assess decomposition kinetics under UV light and varying pH (e.g., ethanol-based granule synthesis at 65–70°C) .
Properties
IUPAC Name |
5-methyl-1,2-oxazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c1-3-2-4(6)5-7-3/h2H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVPNLBXJKTABS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032622 | |
Record name | Hymexazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10004-44-1 | |
Record name | 3-Hydroxy-5-methylisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10004-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hymexazol [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010004441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hymexazol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hymexazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-5-methylisoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYMEXAZOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20T2M875LO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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